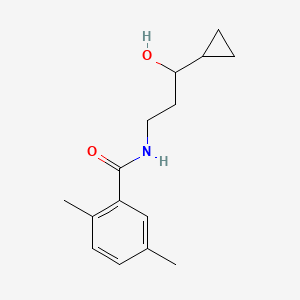

![molecular formula C12H16N2O5S B6503441 N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1421461-78-0](/img/structure/B6503441.png)

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a five-membered heterocyclic aromatic hydrocarbon, which is useful in the synthesis of a range of specialized chemical products . The compound you mentioned seems to be a complex derivative of furan, containing additional functional groups such as hydroxypropyl, dimethyl-oxazole, and sulfonamide. These functional groups could potentially impart different activities to the compound .

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties, as well as its reactivity. Furan derivatives, for example, have a five-membered ring with oxygen replacing one of the carbon atoms . This structure can undergo various reactions, leading to the formation of new compounds with different properties .Mechanism of Action

Target of Action

Compounds containing a furan ring have been found to target various proteins

Mode of Action

It’s known that furan derivatives can interact with their targets in various ways, often involving the formation of covalent bonds . The specific interactions between this compound and its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Furan derivatives have been found to affect a wide range of biochemical processes . These can include processes related to cell growth and division, protein synthesis, and metabolic pathways. The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Furan derivatives have been found to have various biological activities, including antimicrobial activity . The exact effects would depend on the specific targets of the compound and the nature of its interactions with these targets.

Advantages and Limitations for Lab Experiments

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, as it is readily available from chemical suppliers. Additionally, it is relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a number of potential applications in the field of pharmaceuticals and biochemistry. One of the main areas of research is the development of new drugs and compounds using this compound as a starting material. Additionally, further research could be conducted on the mechanism of action of this compound and its effects on biochemical and physiological processes. Furthermore, studies could be conducted to explore the potential of this compound as an enzyme inhibitor. Finally, further research could be conducted on the effects of this compound on the environment, as well as its potential toxicity.

Synthesis Methods

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be synthesized in a variety of ways. One of the most commonly used methods is the Wittig reaction. This reaction involves the use of a phosphonium salt, such as triphenylphosphonium chloride, and a carbonyl compound, such as a ketone or aldehyde. The reaction produces an oxazole-4-sulfonamide, which is then deprotonated with a base such as sodium hydroxide to form this compound.

Scientific Research Applications

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has been studied extensively for its potential applications in the field of pharmaceuticals and biochemistry. It has been used as a starting material in the synthesis of various drugs and compounds, including antithrombotic drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of enzyme inhibition.

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-8-12(9(2)19-14-8)20(16,17)13-6-5-10(15)11-4-3-7-18-11/h3-4,7,10,13,15H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVJIGGMOWNUKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

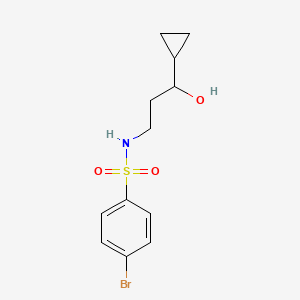

![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)

![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)

![(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503368.png)

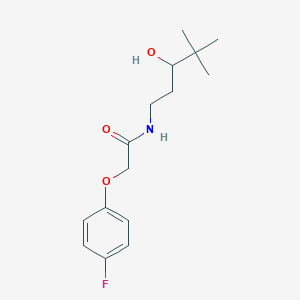

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)

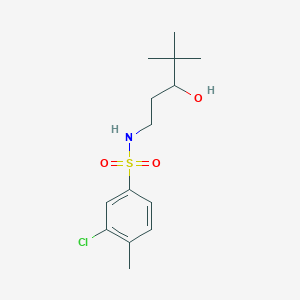

![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B6503383.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)

![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide](/img/structure/B6503433.png)